15alpha-Methoxypuupehenol

描述

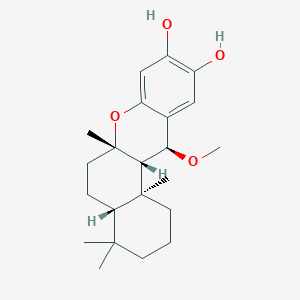

15α-Methoxypuupehenol is a sesquiterpene quinone derivative belonging to the puupehenone family, characterized by a tetracyclic core fused with a phenolic moiety . Its structure features a methoxy group (-OCH₃) at the 15α position, distinguishing it from the parent compound puupehenone, which contains a quinone-methide system. This substitution enhances chemical stability while retaining bioactivity, making it a promising candidate for anticancer research .

The compound exhibits potent antitumor effects, particularly against glioblastoma and breast cancer models, as demonstrated in both in vitro and in vivo studies. Its mechanism of action involves inhibition of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival .

属性

分子式 |

C22H32O4 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC 名称 |

(4aS,6aS,12S,12aS,12bS)-12-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-9,10-diol |

InChI |

InChI=1S/C22H32O4/c1-20(2)8-6-9-21(3)17(20)7-10-22(4)19(21)18(25-5)13-11-14(23)15(24)12-16(13)26-22/h11-12,17-19,23-24H,6-10H2,1-5H3/t17-,18+,19+,21-,22-/m0/s1 |

InChI 键 |

YKDSZDGDSDTQSB-YMYKFTITSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2[C@@H](C4=CC(=C(C=C4O3)O)O)OC)C)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2C(C4=CC(=C(C=C4O3)O)O)OC)C)C)C |

同义词 |

15alpha-methoxypuupehenol methoxypuupehenol |

产品来源 |

United States |

相似化合物的比较

Key Structural Insights:

Antitumor Efficacy

- 15α-Methoxypuupehenol: Reduces tumor growth in glioblastoma (U87MG) and breast cancer (MDA-MB-231) xenografts at 10–20 mg/kg doses. In vitro IC₅₀ values range from 2–5 µM, linked to STAT3 pathway suppression .

- Puupehenone: Exhibits nonspecific cytotoxicity due to high reactivity, limiting therapeutic utility .

Mechanistic Specificity

- STAT3 vs. ERM Pathways: Unlike NSC668394 (an ERM phosphorylation inhibitor), 15α-methoxypuupehenol specifically targets STAT3, reducing downstream oncogenes like Bcl-2 and cyclin D1 .

- Cross-Pathway Effects: Celastrol, a triterpenoid, inhibits both STAT3 and NF-κB but lacks the structural specificity of puupehenone derivatives .

Pharmacological Considerations

- Bioavailability: The methoxy group in 15α-methoxypuupehenol may improve solubility and tissue penetration compared to hydrophobic puupehenone .

- Toxicity: Puupehenone’s reactivity correlates with higher off-target effects, whereas 15α-methoxypuupehenol shows selective cytotoxicity in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。